tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate
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Overview
Description
tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are widely found in natural products, synthetic drugs, and functional materials.
Preparation Methods
The synthesis of tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
Scientific Research Applications
tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an antibacterial and anticancer agent, making it a candidate for drug development
Mechanism of Action
The mechanism of action of tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate include other triazolo[4,3-a]pyridine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Evaluated for their inhibitory activities toward specific kinases and antiproliferative activities against cancer cell lines.
Properties
Molecular Formula |
C12H16N4O2 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-7-9-4-5-16-8-14-15-10(16)6-9/h4-6,8H,7H2,1-3H3,(H,13,17) |
InChI Key |
CILHONBNMCHILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=NN=CN2C=C1 |
Origin of Product |
United States |
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